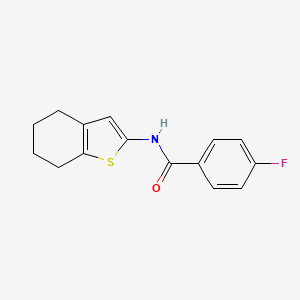

N-(1,2-dihydro-5-acenaphthylenyl)-2,4-dimethyl-1,3-thiazole-5-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of complex thiazole derivatives often involves multi-step reactions starting from basic acenaphthylenyl or similar compounds. For instance, the condensation of dihydroacenaphthylen-5-amine with furoyl chloride followed by treatment with P2S5 leads to the formation of thioamide derivatives, which can undergo further electrophilic substitution reactions (Aleksandrov & Elchaninov, 2017). This process exemplifies the type of synthetic pathways that might be employed in the creation of our compound of interest.

Molecular Structure Analysis

Molecular structure analysis, including crystallography and Hirshfeld surface analysis, provides insights into the arrangement of atoms within a molecule and their spatial relationships. For related compounds, crystal structure determinations reveal intricate details about molecular geometry, bond lengths, angles, and intermolecular interactions, which are crucial for understanding the physical and chemical behavior of the molecule (Prabhuswamy et al., 2016).

Chemical Reactions and Properties

Chemical reactions involving thiazole derivatives are diverse, including electrophilic substitution, which allows for further functionalization of the compound. The specific reactivity patterns of thiazole rings, such as nitration, bromination, and acylation, are influenced by the presence of substituents and reaction conditions, leading to a variety of potential products and derivatives (Aleksandrov & Elchaninov, 2017).

Physical Properties Analysis

The physical properties of a compound, including melting point, boiling point, solubility, and crystal structure, are determined by its molecular structure. While specific data for "N-(1,2-dihydro-5-acenaphthylenyl)-2,4-dimethyl-1,3-thiazole-5-carboxamide" are not directly available, similar compounds exhibit properties that can be deduced from their structural characteristics. For instance, crystallography studies offer insights into the solid-state arrangement, which affects the compound's solubility and stability (Prabhuswamy et al., 2016).

Chemical Properties Analysis

The chemical properties of thiazole derivatives, including reactivity, stability, and potential for further functionalization, are influenced by the nature and position of substituents on the thiazole ring. Electrophilic substitution reactions, for example, are a key aspect of the chemical behavior of these compounds, providing pathways for the synthesis of a wide range of derivatives with varied biological and chemical activities (Aleksandrov & Elchaninov, 2017).

Wissenschaftliche Forschungsanwendungen

Electrophilic Substitution Reactions

Thiazole derivatives are synthesized and engaged in electrophilic substitution reactions, such as nitration, bromination, formylation, and acylation. These reactions are crucial for modifying the chemical structure to explore new compounds with potential applications in material science and pharmaceuticals (Aleksandrov & Elchaninov, 2017).

Biological Activity

Novel thiazole-selenium disperse dyes synthesized from thiazole derivatives exhibit high efficiency in antimicrobial and antitumor activities. These compounds have potential applications in developing sterile and biologically active fabrics for medical and life science applications (Khalifa et al., 2015).

Analgesic and Anti-inflammatory Agents

Thiazole derivatives derived from visnaginone and khellinone show significant analgesic and anti-inflammatory activities, suggesting their potential use in developing new therapeutic agents (Abu‐Hashem et al., 2020).

Antiviral Activity

Thiazole C-nucleosides are investigated for their in vitro antiviral activity against various viruses, indicating the potential of thiazole derivatives in antiviral drug development (Srivastava et al., 1977).

Synthesis of Heterocyclic Compounds

Thiazole derivatives serve as precursors for synthesizing a wide range of heterocyclic compounds, which are explored for their potential applications in pharmaceuticals and materials science (Balya et al., 2008).

Eigenschaften

IUPAC Name |

N-(1,2-dihydroacenaphthylen-5-yl)-2,4-dimethyl-1,3-thiazole-5-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16N2OS/c1-10-17(22-11(2)19-10)18(21)20-15-9-8-13-7-6-12-4-3-5-14(15)16(12)13/h3-5,8-9H,6-7H2,1-2H3,(H,20,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MOLILJFXDNXVJI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=N1)C)C(=O)NC2=CC=C3CCC4=C3C2=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16N2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

308.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(1,2-dihydroacenaphthylen-5-yl)-2,4-dimethyl-1,3-thiazole-5-carboxamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-{[3-(3-ethylphenoxy)-1-azetidinyl]carbonyl}-2-propyl-1,3-thiazole](/img/structure/B5538949.png)

![(1S*,5R*)-3-(6-methyl-2-propyl-4-pyrimidinyl)-6-(2-pyridinylmethyl)-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5538959.png)

![1-(5-{1-[5-(methoxymethyl)-2-furoyl]piperidin-3-yl}-4-methyl-4H-1,2,4-triazol-3-yl)-N,N-dimethylmethanamine](/img/structure/B5538966.png)

![N-(2,5-dimethylphenyl)-2-[2-(4-ethoxybenzylidene)hydrazino]-2-oxoacetamide](/img/structure/B5538979.png)

![N-[4-(acetylamino)phenyl]-3-[(2-methyl-2-propen-1-yl)oxy]benzamide](/img/structure/B5538987.png)

![(3aS*,6aS*)-2-(cyclopentylcarbonyl)-5-[6-(methoxymethyl)pyrimidin-4-yl]hexahydropyrrolo[3,4-c]pyrrole-3a(1H)-carboxylic acid](/img/structure/B5538991.png)

![(4aR*,7aS*)-1-butyryl-4-[(5-ethyl-2-thienyl)carbonyl]octahydrothieno[3,4-b]pyrazine 6,6-dioxide](/img/structure/B5538996.png)

![N-(2-{[4-(ethylamino)-6-methyl-2-pyrimidinyl]amino}ethyl)-1-naphthamide](/img/structure/B5539012.png)

![N-[(3-isopropylisoxazol-5-yl)methyl]-N-methyl-2-(3-oxo-2,3-dihydro-4H-pyrido[3,2-b][1,4]oxazin-4-yl)acetamide](/img/structure/B5539028.png)

![1-[(2-fluorophenyl)sulfonyl]azepane](/img/structure/B5539030.png)